2-Bromo-N-ethylpyridine-3-sulfonamide
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Overview
Description
2-Bromo-N-ethylpyridine-3-sulfonamide is an organosulfur compound that features a bromine atom, an ethyl group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethylpyridine-3-sulfonamide typically involves the bromination of N-ethylpyridine-3-sulfonamide. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reaction time. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the sulfonamide group.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
2-Bromo-N-ethylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: It can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-N-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form interactions with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-ethylpyridine-4-sulfonamide
- 2-Bromo-N-methylpyridine-3-sulfonamide
- 2-Chloro-N-ethylpyridine-3-sulfonamide
Uniqueness
2-Bromo-N-ethylpyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C7H9BrN2O2S |
---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
2-bromo-N-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O2S/c1-2-10-13(11,12)6-4-3-5-9-7(6)8/h3-5,10H,2H2,1H3 |
InChI Key |
COIYLDZIQQFCIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N=CC=C1)Br |
Origin of Product |
United States |
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